molecular formula C23H24ClN5OS2 B2740863 (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351608-86-0

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2740863
CAS RN: 1351608-86-0
M. Wt: 486.05
InChI Key: BWAYJABBDLVTMQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom), a thiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom), and a piperazine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

Research on molecular interactions involving similar compounds has led to the development of pharmacophore models. For instance, studies on cannabinoid receptor antagonists have provided insights into the steric and electrostatic requirements for binding to CB1 receptors, facilitating the design of new therapeutic agents (Shim et al., 2002).

Antimicrobial Activity

Compounds with the thiazolyl and piperazinyl moieties have been synthesized and evaluated for their in vitro antimicrobial activities. These studies reveal that such compounds exhibit variable and modest activity against bacterial and fungal strains, suggesting their potential as antimicrobial agents (Patel et al., 2011).

Antipsychotic Investigation

Novel derivatives containing similar structural features have been synthesized and assessed for their antipsychotic activity. These studies aim to identify new therapeutic agents for psychiatric disorders, with some compounds showing significant antipsychotic effects in preclinical models (Gopi et al., 2017).

Insecticidal Activity

The search for new bioactive compounds has led to the synthesis of novel thiazole derivatives with piperidine substituents, showing promising insecticidal activities against pests like armyworm. This research highlights the potential of such compounds in agricultural applications (Ding et al., 2019).

Antiviral and Anticancer Evaluations

Further investigations have focused on the antiviral and anticancer properties of compounds with similar structural frameworks. These studies include the synthesis of derivatives with potential activity against viruses like HSV and HAV, as well as cancer cell lines, underscoring the therapeutic potential of these compounds (Attaby et al., 2006).

Molecular Docking Studies

Advanced computational methods, such as molecular docking studies, have been utilized to understand the interaction mechanisms of these compounds with biological targets. These studies provide insights into the molecular basis of their activity and guide the design of more potent and selective agents (Shahana & Yardily, 2020).

Future Directions

The future directions for research on this compound could include elucidating its synthesis process, studying its chemical reactions, determining its mechanism of action, and evaluating its physical and chemical properties. Additionally, its safety profile and potential hazards should be investigated .

properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS2.ClH/c1-17-20(31-23(24-17)28-9-5-6-10-28)22(29)27-13-11-26(12-14-27)15-19-16-30-21(25-19)18-7-3-2-4-8-18;/h2-10,16H,11-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAYJABBDLVTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)CC4=CSC(=N4)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

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